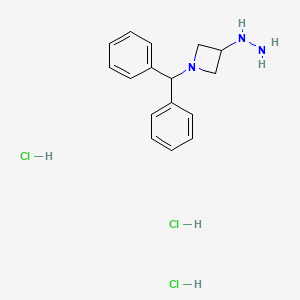
1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diphenylmethyl group attached to a hydrazinylazetidine ring. The trihydrochloride form indicates the presence of three hydrochloride ions, which enhance its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride typically involves the reaction of diphenylmethyl chloride with hydrazine hydrate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the trihydrochloride form.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactors can further enhance the efficiency of the synthesis process by providing better heat and mass transfer .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding azetidine derivatives.
Reduction: Formation of reduced hydrazinylazetidine compounds.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biochemical effects. The hydrazinyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
- 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride
- 1-(Diphenylmethyl)-3-azetidinol hydrochloride
Comparison: 1-(Diphenylmethyl)-3-hydrazinylazetidine trihydrochloride is unique due to its hydrazinyl group, which imparts distinct chemical reactivity compared to its hydroxy and azetidinol counterparts. This uniqueness makes it a valuable compound for specific applications where hydrazinyl functionality is required .
Eigenschaften
Molekularformel |
C16H22Cl3N3 |
|---|---|
Molekulargewicht |
362.7 g/mol |
IUPAC-Name |
(1-benzhydrylazetidin-3-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C16H19N3.3ClH/c17-18-15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;;/h1-10,15-16,18H,11-12,17H2;3*1H |
InChI-Schlüssel |
HPFHPHTZIPHKNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NN.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


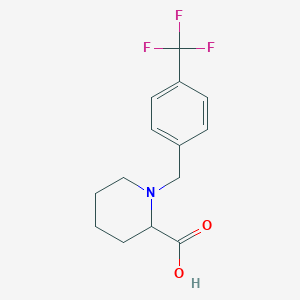
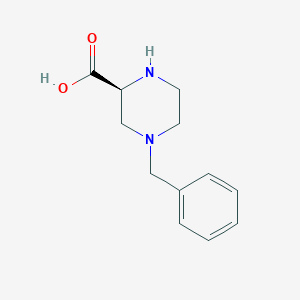
![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)
![Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate](/img/structure/B12282774.png)





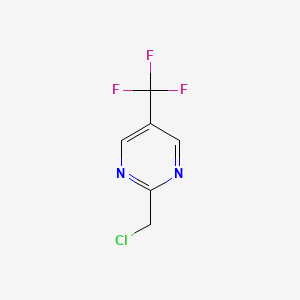
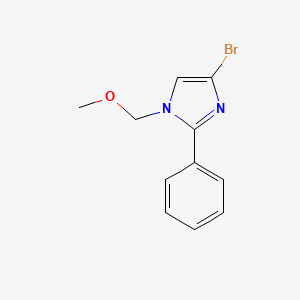
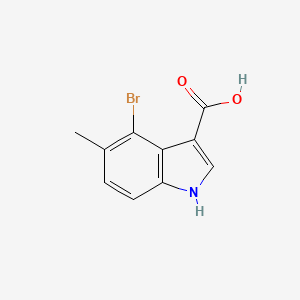
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
